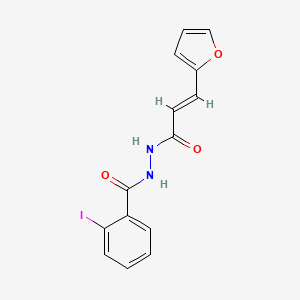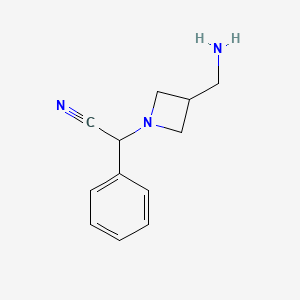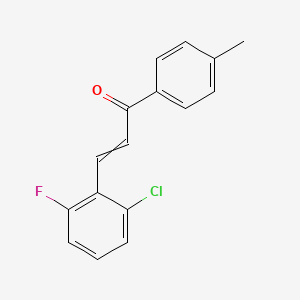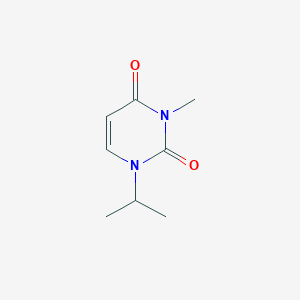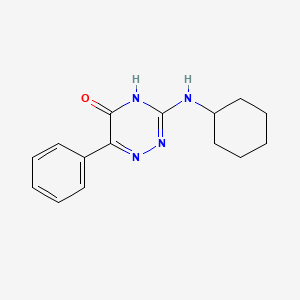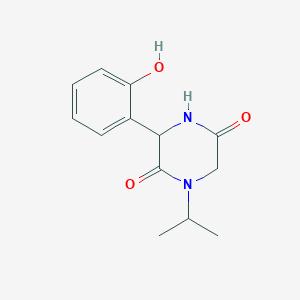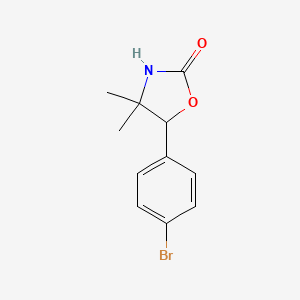
5-(4-Bromophenyl)-4,4-dimethyloxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Bromophenyl)-4,4-dimethyloxazolidin-2-one is a heterocyclic organic compound that features a bromophenyl group attached to an oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-4,4-dimethyloxazolidin-2-one typically involves the reaction of 4-bromobenzaldehyde with 2-amino-2-methyl-1-propanol under acidic conditions to form the corresponding oxazolidinone. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)-4,4-dimethyloxazolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The oxazolidinone ring can be oxidized to form corresponding oxazolidinediones.
Reduction Reactions: The compound can be reduced to form the corresponding amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted phenyl derivatives.
Oxidation Reactions: Products include oxazolidinediones.
Reduction Reactions: Products include amine derivatives.
Scientific Research Applications
5-(4-Bromophenyl)-4,4-dimethyloxazolidin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer activities.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)-4,4-dimethyloxazolidin-2-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: This compound also features a bromophenyl group and is used in similar applications such as antimicrobial and anticancer research.
5-(4-Bromophenyl)isoxazole: Another compound with a bromophenyl group, used in pharmaceutical research.
Uniqueness
5-(4-Bromophenyl)-4,4-dimethyloxazolidin-2-one is unique due to its oxazolidinone ring, which imparts specific chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of various bioactive compounds and materials .
Properties
Molecular Formula |
C11H12BrNO2 |
|---|---|
Molecular Weight |
270.12 g/mol |
IUPAC Name |
5-(4-bromophenyl)-4,4-dimethyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H12BrNO2/c1-11(2)9(15-10(14)13-11)7-3-5-8(12)6-4-7/h3-6,9H,1-2H3,(H,13,14) |
InChI Key |
DAAVLAQZYVATDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(OC(=O)N1)C2=CC=C(C=C2)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



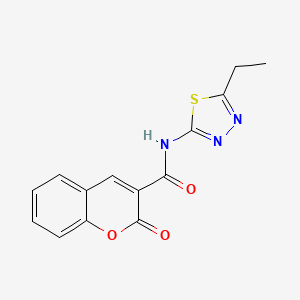
![[3-(3-Fluoro-4-methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14874420.png)
![6-Bromo-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinazoline](/img/structure/B14874441.png)
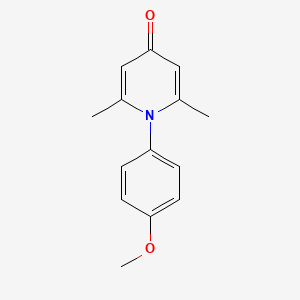

![N-cyclopentyl-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B14874449.png)

